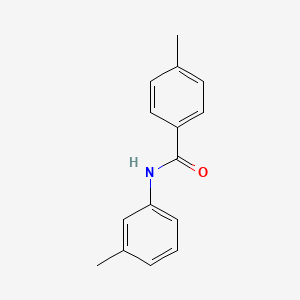

4-methyl-N-(3-methylphenyl)benzamide

Description

Contextualization of 4-methyl-N-(3-methylphenyl)benzamide within Benzamide (B126) Chemical Space

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.net The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl and the N-phenyl rings. acs.orgnih.gov These substitutions influence factors such as electronic properties, lipophilicity, and steric profile, which in turn dictate how the molecule interacts with biological targets. acs.org

The study of structurally related compounds is crucial for understanding the potential of this compound. For instance, the crystal structure of its isomer, 3-methyl-N-(4-methylphenyl)benzamide, reveals that the two aromatic rings are significantly twisted relative to each other, with a dihedral angle of 70.06 (3)°. nih.govresearchgate.net This non-planar conformation is a common feature in N-aryl-amides and influences crystal packing and receptor binding. nih.gov In the crystal structure of 3-methyl-N-(4-methylphenyl)benzamide, intermolecular N—H⋯O hydrogen bonds link the molecules into infinite chains. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on other benzamide series have shown that even small changes, such as the position of a methyl group, can significantly alter biological activity. acs.org For example, in a series of benzamide inhibitors of Mycobacterium tuberculosis QcrB, a methyl substitution was found to be more active than a bromine atom at the C-5 position of the benzamide core. acs.org This underscores the importance of the specific substitution pattern seen in this compound for its potential biological profile.

Table 2: Structural Comparison of Related Benzamide Derivatives

| Compound | Dihedral Angle Between Rings | Key Structural Features | Source |

|---|---|---|---|

| 3-methyl-N-(4-methylphenyl)benzamide | 70.06 (3)° | Isomer of the title compound. Methyl groups are disordered over two positions. | nih.govresearchgate.net |

| 4-chloro-N-(3-methylphenyl)benzamide | 12.4 (1)° | Chlorine at para-position of the benzoyl ring. | nih.gov |

| N-(4-methylphenyl)benzamide | 63.41 (5)° | Lacks the methyl group on the benzoyl ring. | researchgate.net |

| 4-methyl-N-(3-methylphenyl)benzenesulfonamide | 83.9 (1)° | Sulfonamide linker instead of a carboxamide linker. | researchgate.net |

Current Landscape and Future Perspectives in Benzamide Research

Benzamide derivatives continue to be a major focus of research due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties. researchgate.netresearchgate.net The chemical tractability and stability of the benzamide scaffold make it an ideal starting point for the synthesis of diverse chemical libraries for drug discovery. mdpi.com

Current research is heavily focused on the development of benzamides as targeted therapies. For example, they are being investigated as inhibitors of specific enzymes like histone deacetylases (HDACs), QcrB in Mycobacterium tuberculosis, and enzymes involved in Alzheimer's disease such as acetylcholinesterase (AChE) and β-secretase (BACE1). acs.orgmdpi.comresearchgate.net The design of multi-target ligands, where a single benzamide derivative can modulate multiple biological targets, is an emerging and promising strategy, particularly for complex diseases like Alzheimer's. mdpi.com

The future of benzamide research lies in several key areas:

Novel Target Identification : Researchers are continuously exploring new biological targets for which benzamide derivatives can be designed as modulators. This includes targeting proteins involved in cell division, such as FtsZ, and various signaling pathways implicated in disease. mdpi.comnih.gov

Structure-Based Drug Design : Advances in structural biology and computational modeling are enabling the rational design of benzamide inhibitors with high potency and selectivity. nih.gov This approach helps in optimizing lead compounds to improve their efficacy and reduce potential side effects.

Green Synthesis : There is a growing emphasis on developing environmentally friendly methods for synthesizing benzamide derivatives, reducing waste and the use of hazardous reagents. mdpi.com

Pharmacokinetic Optimization : A significant challenge in drug development is ensuring that a potent molecule has suitable ADME (absorption, distribution, metabolism, and excretion) properties. Future research will increasingly focus on modifying the benzamide scaffold to enhance bioavailability and metabolic stability. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(3-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11-6-8-13(9-7-11)15(17)16-14-5-3-4-12(2)10-14/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOQMDYIKKMSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290004 | |

| Record name | 4-Methyl-N-(3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33667-90-2 | |

| Record name | 4-Methyl-N-(3-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33667-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-N-(3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methyl N 3 Methylphenyl Benzamide

Established Synthetic Routes to 4-methyl-N-(3-methylphenyl)benzamide and its Derivatives

The synthesis of this compound and its analogous structures is primarily rooted in well-established organic chemistry reactions. These methods provide reliable and versatile pathways to the core benzamide (B126) structure.

Amidation Reactions and Peptide Coupling Strategies

The most direct and conventional method for synthesizing this compound is through the formation of an amide bond between a derivative of 4-methylbenzoic acid and 3-methylaniline. This transformation is a cornerstone of organic synthesis. researchgate.netyoutube.com

Reaction Scheme:

Acyl Halide Route: The most common approach involves the reaction of 4-methylbenzoyl chloride with 3-methylaniline. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Carboxylic Acid Activation: Alternatively, 4-methylbenzoic acid can be coupled directly with 3-methylaniline using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine. rsc.org This is a widely used strategy in peptide synthesis, and the same principles apply here. scielo.org.mxbachem.com The use of coupling agents often leads to high yields and mild reaction conditions, minimizing side reactions. bachem.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Description |

|---|---|

| Dicyclohexylcarbodiimide (DCC) | A widely used and cost-effective coupling agent. |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | A water-soluble carbodiimide, facilitating easier purification. rsc.org |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Known for its high efficiency, especially in sterically hindered cases. |

The choice of solvent for these reactions is typically an inert aprotic solvent like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF).

Suzuki Coupling and Other Cross-Coupling Methods for Benzamide Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the formation of carbon-carbon bonds and have been adapted for the synthesis of benzamides. organic-chemistry.orglibretexts.orgyoutube.com This methodology offers a versatile route to construct the biaryl framework inherent in this compound or to introduce further aryl substituents. rsc.orgresearchgate.net

One potential Suzuki coupling strategy to synthesize the target molecule could involve the reaction of a 4-methylphenylboronic acid with a 3-halo-N-phenylbenzamide derivative, or vice-versa, in the presence of a palladium catalyst and a base.

Illustrative Suzuki Coupling Routes:

Route A: Coupling of 4-methylphenylboronic acid with 3-bromo-N-phenylbenzamide.

Route B: Coupling of a boronic acid derivative of a benzamide with a 3-halotoluene.

The efficiency of Suzuki couplings is highly dependent on the choice of catalyst, ligands, base, and solvent. Modern advancements have led to the development of highly active palladium catalysts and ligands that allow for reactions to proceed under mild conditions with a broad substrate scope. libretexts.org

Other cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming the C-N bond of the amide group itself, providing an alternative to traditional amidation methods. nih.gov This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. For the synthesis of this compound, this could entail the reaction of 4-methylbenzamide (B193301) with a 3-halotoluene or the coupling of 3-methylaniline with a 4-methylbenzoyl halide derivative under palladium catalysis.

Directed Substituent Introduction and Functionalization Techniques

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.org The amide group is a potent directing group, capable of directing lithiation to the ortho position of the benzoyl moiety. acs.orgdocumentsdelivered.com This allows for the introduction of a wide range of electrophiles specifically at the positions adjacent to the carbonyl group.

In the context of this compound, DoM could be employed to introduce substituents at the 2- and 6-positions of the 4-methylbenzoyl ring. The process involves treating the benzamide with a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, at low temperatures. The resulting ortho-lithiated species can then be quenched with various electrophiles.

Table 2: Examples of Electrophiles for Quenching in DoM Reactions

| Electrophile | Introduced Functional Group |

|---|---|

| D2O | Deuterium |

| I2 | Iodine |

| (CH3)2SO4 | Methyl |

| CO2 | Carboxylic acid |

This methodology provides a route to a diverse array of derivatives of this compound with substitution patterns that are difficult to achieve through conventional electrophilic aromatic substitution.

Advanced Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry has seen the advent of technologies and strategies that offer significant advantages in terms of efficiency, safety, and selectivity.

Continuous Flow Chemistry and Microreactor Applications in Benzamide Synthesis

Continuous flow chemistry, utilizing microreactors, has emerged as a highly efficient and scalable method for chemical synthesis. rsc.orgresearchgate.net This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and high-throughput synthesis. benthamdirect.comresearchgate.net

The synthesis of amides is well-suited for flow chemistry. rsc.orgresearchgate.net For the production of this compound, a flow process could involve pumping solutions of 4-methylbenzoyl chloride and 3-methylaniline through a heated microreactor, where the reaction occurs rapidly and efficiently. The product stream can then be subjected to in-line purification, leading to a continuous and automated manufacturing process. The use of immobilized catalysts or reagents within the flow system can further simplify purification and enhance the sustainability of the process.

Stereoselective Synthesis and Chiral Induction Strategies

While this compound itself is achiral, the principles of stereoselective synthesis can be applied to generate chiral derivatives. ethz.ch This is particularly relevant in medicinal chemistry, where the biological activity of a compound can be highly dependent on its stereochemistry. nih.gov

Strategies for Introducing Chirality:

Atropisomerism: Introduction of bulky substituents at the ortho-positions of the benzoyl ring or the N-phenyl ring can restrict rotation around the C-N amide bond or the C-C biaryl bond, leading to the formation of stable, separable atropisomers. nih.govdatapdf.com Asymmetric synthesis methods can be employed to selectively produce one atropisomer over the other.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

Asymmetric Catalysis: Chiral catalysts, such as chiral lithium amide bases, can be used to perform enantioselective reactions, for instance, in the deprotonation of prochiral ketones or in the functionalization of arene chromium complexes. psu.edu While not directly applicable to the parent compound, these strategies could be used to create chiral derivatives by functionalizing the methyl groups or introducing new chiral centers.

The development of methods for the enantioselective synthesis of chiral benzamides is an active area of research, driven by the increasing importance of chiral compounds in various fields. nih.govnih.gov

Green Chemistry Principles in Benzamide Synthesis

The synthesis of benzamides, including this compound, is increasingly being guided by the principles of green chemistry to reduce environmental impact and improve safety. Traditional methods for amide bond formation often rely on stoichiometric coupling reagents that generate significant waste or use hazardous solvents and starting materials, such as converting carboxylic acids to more reactive derivatives like acyl chlorides. google.com Modern approaches aim to overcome these limitations through catalysis, solvent-free conditions, and the use of safer reagents.

One environmentally friendly method involves the direct amidation of a carboxylic acid with an amine. Boric acid has been demonstrated as an effective homogeneous catalyst for the amidation of benzoic acid. sciepub.com This reaction can be performed under reflux conditions, using a Dean-Stark trap to remove water and drive the reaction to completion. sciepub.com The use of a catalyst in small quantities (e.g., 10 mol%) reduces waste compared to stoichiometric reagents. sciepub.com Another green approach is the direct use of carboxylic acids and ammonia (B1221849) gas, which generates only water as a byproduct, thereby minimizing waste streams. google.com

Solvent selection is a key aspect of green chemistry. Water is an ideal green solvent, and methods are being developed to facilitate amide synthesis in aqueous media. For instance, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide has been achieved by reacting (benzamidomethyl)triethylammonium chloride with 4-nitroaniline (B120555) in water at room temperature. bohrium.com Other eco-friendly solvent alternatives include waste-expanded polypropylene-based agro-waste extract (WEPPA), which has been successfully used for the hydrolysis of nitriles to produce benzamides. mdpi.com

Microwave-assisted synthesis represents another green technique, often leading to shorter reaction times, higher yields, and reduced solvent usage. researchgate.net For example, N-substituted benzamides have been synthesized from substituted benzoylthioureas under solvent-free conditions using microwave irradiation, highlighting a sustainable pathway for amide production. researchgate.net These principles and methodologies offer a framework for developing greener synthetic routes to this compound, moving away from less environmentally benign traditional methods.

Derivatization Strategies for Structural Modification of this compound

Synthesis of Analogues and Homologs for Research Purposes

The structural framework of this compound, characterized by its substituted N-aryl benzamide core, serves as a versatile scaffold for generating analogues and homologs for research. mdpi.com These modifications are crucial for exploring structure-activity relationships (SAR) and developing compounds with tailored biological or material properties. researchgate.netnih.gov The synthesis of such derivatives often involves standard amide bond formation techniques, where either the carboxylic acid or the amine component is varied. mdpi.comnih.gov

A common strategy is the condensation reaction between a substituted benzoic acid and a substituted aniline (B41778). For instance, a series of N-phenylbenzamide derivatives were synthesized by coupling 3-amino-4-methoxybenzoic acid with various anilines using N,N′-diisopropylcarbodiimide (DIC) as the coupling reagent and N-hydroxybenzotriazole (HOBt) as an activator. nih.gov This modular approach allows for the systematic introduction of different functional groups on either aromatic ring to probe their effect on biological activity. nih.gov

Research has shown that even minor structural changes can significantly impact a compound's function. In the development of inhibitors for the bacterial cell division protein FtsZ, a 2,6-difluoro-benzamide scaffold was linked to a 1,4-benzodioxane (B1196944) ring, demonstrating that substitutions on the benzamide moiety are critical for activity. nih.gov Similarly, the synthesis of N-phenylbenzamide derivatives led to the discovery of a compound with activity against Enterovirus 71, highlighting the potential of this chemical class in antiviral research. nih.gov The table below summarizes examples of benzamide analogues synthesized for various research applications.

| Benzamide Analogue Class | Modification Strategy | Research Purpose | Key Findings |

| N-Phenylbenzamide Derivatives nih.gov | Condensation of 3-amino-4-methoxybenzoic acid with various anilines. | Antiviral (Enterovirus 71) | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed potent activity against several EV 71 strains. nih.gov |

| Benzodioxane-Benzamides nih.gov | Linking a 2,6-difluoro-benzamide scaffold to a substituted 1,4-benzodioxane ring. | Antibacterial (FtsZ Inhibition) | Modifications maximized hydrophobic interactions and hydrogen bonding, leading to potent anti-staphylococcal activity. nih.gov |

| 5-Substituent-N-arylbenzamides nih.gov | Extensive SAR study on the 5-position of the benzamide and the N-aryl ring. | LRRK2 Inhibition (Parkinson's Disease) | Compound 8e was identified as a potent, selective, and orally bioavailable LRRK2 inhibitor. nih.gov |

| N-Substituted Benzamides walshmedicalmedia.com | Introduction of aliphatic, aromatic, or heteroaromatic systems on the benzamide core. | Anticonvulsant | 3,5-trifluoromethyl and 3,5-dichloro analogues showed potency comparable to or greater than phenytoin. walshmedicalmedia.com |

| N-Allylbenzamides acs.org | Palladium-catalyzed hydroarylation of N-propargyl benzamides. | Synthetic Intermediates | Provides a direct route to N-allylbenzamides, which are precursors to oxazolines. acs.org |

These examples underscore the importance of synthesizing analogues and homologs of the core benzamide structure to explore and optimize their pharmacological and chemical properties.

Rational Design of Modified Benzamide Scaffolds

Rational design, often aided by computational chemistry, is a powerful strategy for modifying the this compound scaffold to create derivatives with enhanced or specific properties. nih.govnih.gov This approach moves beyond traditional trial-and-error synthesis by using theoretical models to predict how structural changes will affect a molecule's behavior, thereby guiding the synthesis of more promising candidates. sci-hub.senih.gov

Computational techniques such as Density Functional Theory (DFT), quantitative structure-activity relationship (QSAR) studies, and molecular docking are central to this process. sci-hub.senih.gov DFT calculations, for example, can be used to analyze the electronic properties of designed molecules, such as their frontier molecular orbitals (HOMO/LUMO), which can be correlated with their reactivity and potential biological activity. sci-hub.se A study designing novel benzamide derivatives (N-benzhydryl benzamide, N,N-diphenethyl benzamide, etc.) used DFT to compare their electronic properties to a reference benzamide, predicting their potential utility. sci-hub.se

Pharmacophore modeling and 3D-QSAR are employed to identify the key structural features required for a specific biological activity. nih.gov In a study aimed at developing glucokinase activators, a pharmacophore model was generated from a dataset of 43 benzamide derivatives, which then guided the design of new compounds with potentially higher activity. nih.gov This approach helps in understanding the precise spatial arrangement of functional groups necessary for molecular recognition at a biological target.

Molecular docking simulates the interaction between a ligand and a target protein, providing insights into the binding mode and affinity. This was used in the development of benzodioxane-benzamide inhibitors of the FtsZ protein, where computational studies helped to optimize the linker length between the benzamide and benzodioxane moieties to maximize favorable interactions within the protein's binding pocket. nih.gov The rational design of 4-[(methylsulfonyl)amino]benzamides as antiarrhythmic agents also relied on understanding the structure-activity relationship to guide chemical modifications. nih.gov

| Computational Method | Application in Benzamide Design | Example Study |

| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO/LUMO energies, dipole moment) to predict reactivity and biological potential. sci-hub.se | Design of four novel N-substituted benzamide ligands with predicted biological properties. sci-hub.se |

| Pharmacophore Modeling | Identification of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. nih.gov | Development of a pharmacophore for benzamide-based glucokinase activators to guide the design of new antidiabetic drugs. nih.gov |

| 3D-QSAR | Correlates the 3D structural properties of molecules with their biological activity to build predictive models. nih.gov | Creation of atom-based and field-based 3D-QSAR models for benzamide derivatives to predict their glucokinase activation activity. nih.gov |

| Molecular Docking | Simulation of the binding of benzamide derivatives to a target protein to predict binding affinity and orientation. nih.gov | Optimization of benzodioxane-benzamide inhibitors of FtsZ by evaluating their fit in the hydrophobic subpocket of the protein. nih.gov |

These computational strategies enable a more focused and efficient approach to modifying the this compound scaffold, accelerating the discovery of new molecules for a wide range of research and therapeutic applications.

Structure Activity Relationship Sar Studies of 4 Methyl N 3 Methylphenyl Benzamide Analogues and Molecular Design Principles

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in its interaction with biological targets. For benzamide (B126) derivatives, including 4-methyl-N-(3-methylphenyl)benzamide, the relative orientation of the two aromatic rings and the planarity of the central amide bridge are key determinants of biological activity.

Conformational analysis of N-arylbenzamides reveals that the molecule is generally not planar. The planarity is influenced by the substituents on both the benzoyl and the aniline (B41778) rings. In the specific case of 4-chloro-N-(3-methylphenyl)benzamide, a close analogue, the dihedral angle between the two aromatic rings is 12.4 (1)°. nih.gov The central amide group (–NHCO–) is also tilted relative to the aniline ring. nih.gov Theoretical and experimental studies on substituted benzamides show that the torsional angle between the carbonyl group and the phenyl ring (ω) can vary significantly. For instance, in benzamide itself, this angle is calculated to be around 20-25°, while for N,N-dimethylbenzamide, it can be as high as 60°. nih.gov

The rotation around the C-N amide bond and the C-C bonds connecting the rings to the amide group leads to various conformers, such as staggered and eclipsed forms. chemistrysteps.com These rotations are not without energy barriers, and the most stable conformation is the one that minimizes steric hindrance and electronic repulsion. chemistrysteps.com For example, in N-(3-methylphenyl) substituted sulfonamides, which share structural similarities, the conformation of the N-H bond is often anti to the 3-methyl group on the aniline ring, a likely energetically favorable position. researchgate.net The stereochemistry, or the spatial arrangement of the atoms, directly impacts how the molecule fits into a binding site. Even subtle changes, like the position of a methyl group, can alter the preferred conformation and, consequently, the biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. archivepp.com This method is instrumental in predicting the activity of new, unsynthesized molecules and in understanding the physicochemical properties that govern their potency.

For benzamide derivatives, various QSAR studies have been successfully conducted to guide the development of agents for diverse biological targets. nih.govnih.gov These models typically use a dataset of compounds with known activities, which are divided into a training set to build the model and a test set to validate its predictive power. nih.gov The process involves calculating a range of molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

A typical 3D-QSAR study on benzamide derivatives might involve aligning the structures of all compounds on a common scaffold. nih.gov Statistical methods, like Partial Least Squares (PLS), are then used to create an equation that links the descriptors to the biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration). nih.govjppres.com For instance, a QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents yielded a statistically significant model with a high correlation coefficient (R² = 0.849), indicating that the model could explain a large portion of the variance in the observed biological activity. jppres.com Such models can generate visual representations, like contour maps, that show which regions of the molecule are sensitive to changes in steric bulk, electrostatic charge, or hydrophobicity, thereby providing a clear roadmap for structural optimization.

Influence of Substituent Effects on Biological Activity of this compound Analogues

The identity and position of substituents on the aromatic rings of this compound analogues are fundamental to their biological activity. These substituents exert their influence through a combination of electronic, steric, and lipophilic effects, which collectively determine the strength and nature of the interaction with a biological target.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the charge distribution across the benzamide scaffold. This, in turn, affects the molecule's ability to form crucial interactions like hydrogen bonds, π-π stacking, and electrostatic interactions with a receptor or enzyme active site.

For example, the amide linkage (–CO–NH–) itself is a key pharmacophoric feature, with the oxygen atom acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. Substituents on the phenyl rings can modulate the strength of these interactions. An electron-withdrawing group on the benzoyl ring would make the carbonyl oxygen a weaker hydrogen bond acceptor, while a similar substituent on the aniline ring could increase the acidity of the N-H proton, making it a stronger hydrogen bond donor. Studies on various benzamide series have shown that modifying these electronic properties can lead to significant changes in biological potency. nih.govwalshmedicalmedia.com

Steric and lipophilic factors are critical for determining how a molecule fits into its binding pocket and how it travels through biological membranes. Steric hindrance occurs when bulky substituents prevent the optimal alignment of the ligand with its target. Conversely, a well-placed group can enhance binding by occupying a specific hydrophobic pocket.

In studies of benzamide analogues, it has been observed that less steric substitution may reduce obstacles to the molecule binding to its target, thereby increasing activity. nih.gov The "magic methyl effect" is a known phenomenon in medicinal chemistry where the addition of a methyl group can drastically increase potency. frontiersin.org This can be due to favorable hydrophobic interactions or by restricting the molecule's conformation into a more bioactive shape. frontiersin.org

Pharmacophore Modeling and Ligand-Based Design for Benzamide Scaffolds

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. youtube.com A pharmacophore model does not represent a real molecule or a real association of functional groups but is an abstract concept that defines the key interaction points, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. youtube.comrsc.org

For benzamide scaffolds, pharmacophore models can be generated from a set of known active molecules. nih.govnih.gov By aligning these molecules and identifying their common features, a hypothesis about the necessary interactions for activity can be formulated. For example, a pharmacophore model for a series of benzamide-based Hepatitis B Virus (HBV) inhibitors was successfully used to screen compound libraries and identify novel, potent molecules. nih.gov

Once a pharmacophore model is validated, it can be used as a 3D query to search large chemical databases for new compounds that match the pharmacophoric features, even if they have a completely different chemical skeleton (a process known as scaffold hopping). nih.gov This approach is particularly valuable when the 3D structure of the biological target is unknown. youtube.com The insights from pharmacophore models, combined with SAR and QSAR data, provide a comprehensive framework for the rational design of new this compound analogues with enhanced biological profiles.

Molecular Mechanisms of Action for 4 Methyl N 3 Methylphenyl Benzamide and Target Elucidation

Ligand-Target Binding Interactions: Experimental Approaches

Enzyme Inhibition and Activation Profiling

There is no available data from enzyme inhibition or activation assays for 4-methyl-N-(3-methylphenyl)benzamide.

Receptor Modulation and Ligand-Binding Assays

No studies detailing the modulation of any receptor or results from ligand-binding assays involving this compound have been found in the public domain.

Cellular Pathway Interrogation and Biochemical Cascade Modulation

Information regarding the effects of this compound on cellular pathways or its ability to modulate biochemical cascades is not available.

Identification of Specific Molecular Targets and Off-Targets

There are no published studies that have identified specific molecular targets or potential off-targets for this compound.

Preclinical Biological Activity Investigations of 4 Methyl N 3 Methylphenyl Benzamide and Its Analogues Non Human Models

In Vitro Efficacy Studies

In vitro studies are fundamental in preclinical research, providing initial insights into the biological effects of a compound at the cellular and molecular level. For 4-methyl-N-(3-methylphenyl)benzamide and its analogues, these studies have focused on evaluating their biological response in cell-based assays and their interaction with specific molecular targets in biochemical assays.

Cell-Based Assays for Biological Response

Cell-based assays are crucial for determining the direct effect of a compound on cell viability and proliferation. Analogues of this compound have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.

One area of investigation has focused on designing analogues that could act as protein kinase inhibitors. nih.gov In a study focused on creating new 4-methylbenzamide (B193301) derivatives, the core structure was modified by substituting the methyl group with various purine derivatives. nih.gov The aim was to mimic known type 2 kinase inhibitors. nih.gov The anti-proliferative effects of these new compounds were tested against several human cancer cell lines. Notably, compound 7 (a 4-methylbenzamide derivative) demonstrated significant activity against the OKP-GS renal carcinoma cell line with an IC₅₀ value of 4.56 µM. nih.gov Additionally, compounds 13 and 14 , which feature a chlorine atom and a methoxy group on the purine fragment, respectively, also showed considerable inhibitory activity against the same cell line. nih.gov

These findings highlight the potential of the 4-methylbenzamide scaffold as a basis for developing novel anti-cancer agents. The specific substitutions on the purine ring appear to play a significant role in modulating the anti-proliferative activity of these analogues. nih.gov

Biochemical Assays for Target Engagement and Pathway Modulation

To understand the mechanism of action, biochemical assays are employed to confirm that a compound is interacting with its intended molecular target. Research into analogues of this compound has explored their potential as inhibitors of specific enzymes involved in disease pathways.

In the pursuit of novel c-Abl inhibitors for potential neuroprotective effects, a series of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives were designed and synthesized. nih.gov The c-Abl protein kinase is implicated in the pathology of neurodegenerative diseases like Parkinson's disease. nih.gov One of these analogues, compound 9a , showed significant inhibitory activity against the c-Abl enzyme and demonstrated a potent neuroprotective effect in a cell-based model of Parkinson's disease. nih.gov This suggests that the 4-methylbenzamide scaffold can be adapted to target specific kinases involved in neurodegeneration. nih.gov

Another class of analogues, based on the quinoline-based compound SGI-1027, was designed to inhibit DNA methyltransferases (DNMTs), which are enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. nih.gov While the parent compound is a potent inhibitor of DNMT1, 3A, and 3B, several of its 4-amino-N-(4-aminophenyl)benzamide analogues also exhibited comparable or, in some cases, more potent activity against human DNMT3A. nih.gov This line of research indicates that the broader benzamide (B126) structure is a versatile scaffold for developing inhibitors of key enzymatic targets in oncology. nih.gov

In Vivo Efficacy Studies in Relevant Research Models

Following promising in vitro results, the efficacy of drug candidates is evaluated in living organisms. These in vivo studies are critical for understanding how a compound behaves in a complex biological system and for assessing its potential therapeutic effect in disease models.

Evaluation in Disease-Specific Animal Models

Animal models that mimic human diseases are essential for evaluating the therapeutic potential of new compounds. While specific in vivo studies for this compound are not extensively detailed in the reviewed literature, related research on benzamide analogues provides a framework for how such studies might be conducted.

For instance, the development of novel therapies for psychotic disorders has involved the evaluation of TAAR1 agonists in dopamine transporter knockout (DAT-KO) rats, which exhibit hyperlocomotion activity analogous to psychosis. nih.gov In these studies, the ability of compounds to reduce this hyperlocomotion is a key measure of in vivo efficacy. nih.gov This type of disease-specific animal model is crucial for demonstrating the potential of a compound to treat complex neurological conditions. nih.gov

In the context of oncology, a common in vivo model involves implanting human tumor cells into immunodeficient mice (xenograft models). The efficacy of an anti-cancer agent is then assessed by its ability to inhibit tumor growth. Although specific data for this compound in such models is not available, the promising in vitro anti-proliferative activity of its analogues suggests that this would be a logical next step in their preclinical development. nih.gov

Pharmacodynamic Endpoints in Preclinical Studies

Pharmacodynamic studies measure the effect of a drug on the body, including its mechanism of action at the target site. These studies are essential for confirming target engagement in vivo and for understanding the relationship between drug exposure and biological response.

Measuring target engagement in living systems can be achieved through various methods. nih.gov For example, if a compound is designed to inhibit a specific kinase, a pharmacodynamic endpoint could be the measurement of the phosphorylation status of that kinase or its downstream substrates in tissue samples from treated animals. nih.gov Another approach involves using radiolabeled tracers in imaging techniques like positron emission tomography (PET) to visualize and quantify the binding of a drug to its target in real-time. nih.gov

For an analogue like the c-Abl inhibitor 9a , a relevant pharmacodynamic endpoint in an animal model of Parkinson's disease would be to measure the levels of c-Abl activation in the brain tissue of treated animals. nih.gov This would provide direct evidence that the compound is reaching its target and exerting the desired biochemical effect in vivo. These types of endpoints are critical for validating the mechanism of action and for guiding the development of the compound towards clinical trials.

Computational Chemistry and in Silico Modeling of 4 Methyl N 3 Methylphenyl Benzamide

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 4-methyl-N-(3-methylphenyl)benzamide, within the active site of a target protein.

Research on various benzamide (B126) derivatives has demonstrated their potential to interact with a wide range of biological targets, including enzymes like Rho-associated kinase-1 (ROCK1), butyrylcholinesterase, and various protein kinases. tandfonline.comhilarispublisher.com Docking studies on these related compounds reveal common interaction patterns that are likely relevant for this compound. The core benzamide structure typically participates in hydrogen bonding via its amide N-H and carbonyl oxygen, while the flanking aromatic rings (the 4-methylbenzoyl and 3-methylphenyl groups) engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the binding pocket.

For instance, in studies of benzamide derivatives as ROCK1 inhibitors, molecular docking identified key hydrogen bonds with residues like Met156 and hydrophobic interactions within a pocket defined by residues such as Ala215, Val110, and Leu204. tandfonline.com Similarly, docking of benzamides into the active site of butyrylcholinesterase has shown crucial interactions with the catalytic triad residues. hilarispublisher.com These studies suggest that this compound would likely form stable complexes with target proteins through a combination of these forces. The specific methyl substitutions on the phenyl rings would further influence the shape complementarity and van der Waals contacts within the binding site, potentially enhancing binding affinity and selectivity.

Table 1: Predicted Ligand-Protein Interactions for Benzamide Scaffolds with Example Protein Targets

| Interaction Type | Ligand Moiety | Potential Interacting Residues (Examples) | Target Protein (Example) |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Asp, Glu, Carbonyl O | Kinases, Hydrolases |

| Hydrogen Bond | Carbonyl Oxygen | Ser, Thr, Asn, Gln | Kinases, Hydrolases |

| Hydrophobic | Methylphenyl Ring | Ala, Val, Leu, Ile, Phe | ROCK1, mGluR5 |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These calculations can elucidate properties such as molecular orbital energies, charge distribution, and chemical reactivity, which are fundamental to understanding a molecule's behavior and interaction capabilities.

For benzamide derivatives, DFT calculations are used to determine reactivity descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. Analysis of the molecular electrostatic potential (MEP) map, another output of these calculations, reveals the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). In this compound, the carbonyl oxygen is expected to be the most electron-rich site, making it a primary hydrogen bond acceptor. These computational analyses are vital for understanding the molecule's intrinsic reactivity and its ability to engage in specific non-covalent interactions, which underpins its biological activity. mdpi.com

Table 2: Representative Electronic Properties of a Benzamide Analogue from DFT Calculations

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 eV |

| HOMO-LUMO Gap | Energy difference, indicates chemical reactivity | 4.5 to 5.5 eV |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational flexibility of this compound and the stability of its complex with a biological target.

Table 3: Typical Parameters and Outputs from MD Simulations of Ligand-Protein Complexes

| Parameter/Metric | Description | Typical Application |

|---|---|---|

| Simulation Time | Duration of the simulation | 20 - 100 nanoseconds |

| RMSD | Root-Mean-Square Deviation; measures conformational stability | Assess stability of the ligand's docked pose |

| RMSF | Root-Mean-Square Fluctuation; measures flexibility of individual residues | Identify flexible regions of the protein upon ligand binding |

Computational Prediction of Pharmacokinetic Parameters for Research Optimization

Before a compound can be considered for further development, its pharmacokinetic profile—summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)—must be evaluated. In silico tools play a vital role in the early prediction of these properties, helping to prioritize compounds with favorable drug-like characteristics and identify potential liabilities.

For this compound, various computational models can predict key pharmacokinetic parameters. These models are often based on quantitative structure-property relationships (QSPR) derived from large datasets of experimental results. Important predicted parameters include the octanol-water partition coefficient (log P), which indicates lipophilicity and influences absorption and distribution; topological polar surface area (TPSA), which correlates with cell membrane permeability; and predictions of blood-brain barrier (BBB) penetration. mdpi.comjonuns.com Additionally, in silico models can predict potential interactions with metabolic enzymes, such as cytochrome P450s, and flag potential toxicities. rasayanjournal.co.in Early assessment of these parameters is crucial for optimizing research efforts, allowing chemists to modify the structure to improve its pharmacokinetic profile, for instance, by altering substituent groups to balance lipophilicity and solubility. jonuns.com

Table 4: Predicted ADMET Properties for a Representative Benzamide Compound

| Parameter | Description | Predicted Value/Classification | Implication for Research |

|---|---|---|---|

| Log P (Lipophilicity) | Octanol-water partition coefficient | 2.5 - 4.0 | Affects absorption, distribution, and solubility |

| TPSA (Polarity) | Topological Polar Surface Area | 40 - 70 Ų | Influences cell permeability and oral bioavailability |

| GI Absorption | Gastrointestinal Absorption | High | Good candidate for oral administration |

| BBB Permeability | Blood-Brain Barrier Permeability | Varies (Low to High) | Determines potential for CNS activity |

In Silico Screening and Virtual Library Design for Novel Benzamide Analogues

In silico screening, or virtual screening, is a powerful method for identifying promising hit compounds from large chemical libraries. This process can be either structure-based, relying on docking into a protein target, or ligand-based, using information about known active molecules. Given the validated biological importance of the benzamide scaffold, designing and screening a virtual library of this compound analogues is a logical strategy for discovering novel, potent, and selective modulators of a specific target. tandfonline.com

The design of a virtual library starts with the core scaffold of this compound. Variations are then introduced by systematically changing the substituents at different positions on the two aromatic rings. For example, the methyl groups could be replaced with other alkyl groups, halogens, or hydrogen-bonding moieties. drugdesign.org This enumerated library of virtual compounds is then filtered based on physicochemical properties (e.g., molecular weight, log P) to ensure drug-likeness. Subsequently, the library is screened using high-throughput molecular docking against a target of interest. nih.gov The top-scoring compounds, which exhibit favorable predicted binding energies and interaction patterns, are then prioritized for chemical synthesis and experimental validation. vensel.org This approach significantly streamlines the hit-to-lead optimization process by focusing resources on compounds with the highest probability of success.

Table 5: Example of a Virtual Library Design Based on the Benzamide Scaffold

| Scaffold Position | R1 (on Benzoyl Ring) | R2 (on N-Phenyl Ring) | Library Size |

|---|---|---|---|

| Core: Benzamide | H, F, Cl, Br, CH₃, OCH₃ | H, F, Cl, Br, CH₃, OCH₃ | 36 compounds |

| Core: Benzamide | (List of 20 common fragments) | (List of 20 common fragments) | 400 compounds |

Advanced Analytical Methodologies for 4 Methyl N 3 Methylphenyl Benzamide Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is pivotal for elucidating the molecular structure of 4-methyl-N-(3-methylphenyl)benzamide by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their chemical environments. Key expected signals include:

A singlet for the amide proton (N-H), likely appearing in the downfield region (typically 7.5-8.5 ppm).

Distinct singlets for the two methyl (CH₃) groups. The protons on the methyl group at the 4-position of the benzoyl ring and the protons on the methyl group at the 3-position of the phenyl ring would have slightly different chemical shifts, expected in the aromatic methyl region (~2.3-2.5 ppm).

A complex series of multiplets in the aromatic region (approximately 7.0-7.8 ppm) corresponding to the eight protons on the two benzene (B151609) rings. The substitution pattern would lead to predictable splitting patterns that could be resolved with high-field NMR.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms. For this compound's C₁₅H₁₅NO structure, 15 distinct signals would be expected (barring any accidental overlaps). Key expected signals include:

A signal for the carbonyl carbon (C=O) of the amide group, which is highly deshielded and would appear far downfield (typically 165-175 ppm).

Multiple signals in the aromatic region (110-150 ppm) for the twelve carbons of the phenyl rings.

Two signals in the aliphatic region (typically 20-25 ppm) for the two methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3500-3200 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Amide C=O | Stretch (Amide I band) | 1680-1630 |

| Amide N-H | Bend (Amide II band) | 1640-1550 |

| Aromatic C=C | Stretch | 1600-1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular weight and offering clues about its structure.

Molecular Ion: The expected molecular weight for this compound (C₁₅H₁₅NO) is approximately 225.29 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement (e.g., 225.1154).

Fragmentation Pattern: Electron ionization (EI) mass spectrometry would likely cause the molecule to fragment in predictable ways. A primary fragmentation pathway would be the cleavage of the amide bond, leading to the formation of characteristic fragment ions, such as the p-toluoyl cation (m/z = 119) and fragments related to the 3-methylaniline portion.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The spectrum of this compound would be expected to show absorption maxima characteristic of its conjugated system, primarily influenced by the benzoyl and aniline (B41778) chromophores. While less specific for detailed structural elucidation than NMR or IR, it is a valuable tool for quantitative analysis. nih.gov

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used to separate, identify, and quantify components in a mixture. For purity assessment of this compound, a reversed-phase method would likely be employed.

Typical Setup:

Stationary Phase: A C18 (octadecylsilyl) column.

Mobile Phase: A gradient mixture of an aqueous solvent (like water with a formic acid or trifluoroacetic acid modifier) and an organic solvent (like acetonitrile (B52724) or methanol).

Analysis: A pure sample would ideally show a single, sharp, symmetrical peak at a specific retention time. The presence of other peaks would indicate impurities, and the area under each peak can be used to quantify the purity (e.g., >95%). nih.gov

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative method used to monitor the progress of a reaction and to get a quick assessment of a sample's purity. A small amount of the compound is spotted onto a plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then developed in a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). The compound's retention factor (Rf) value is characteristic for that specific system, and the presence of multiple spots would signify an impure sample.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While specific crystallographic data for the title compound is not available, analysis of closely related structures provides insight into the expected findings. For instance, the crystal structure of the isomer 3-methyl-N-(4-methylphenyl)benzamide reveals that the two aromatic rings are twisted relative to each other, with a dihedral angle of 70.06 (3)°. researchgate.netnih.gov Similarly, in 4-chloro-N-(3-methylphenyl)benzamide , the dihedral angle between the rings is 12.4 (1)°.

For this compound, X-ray analysis would be expected to reveal:

Molecular Conformation: The precise torsion angles defining the orientation of the two phenyl rings relative to the central amide plane.

Intermolecular Interactions: Crucially, it would identify hydrogen bonding patterns. The amide N-H group would act as a hydrogen bond donor, and the carbonyl oxygen (C=O) would act as an acceptor. These interactions link molecules together, often forming infinite chains or more complex networks in the crystal lattice, which dictates the material's solid-state properties. researchgate.net

The following table summarizes the kind of crystallographic data that would be obtained. The values are hypothetical and for illustrative purposes only.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements of the crystal lattice |

| Dihedral Angle (Ring 1 vs. Ring 2) | The twist between the two aromatic rings |

| Hydrogen Bond (N-H···O) distance | The length of the key intermolecular interaction |

| Bond Lengths & Angles | Precise values for all bonds (e.g., C=O, C-N) |

Future Directions and Emerging Research Perspectives for 4 Methyl N 3 Methylphenyl Benzamide Derivatives

Unexplored Therapeutic Areas and Research Applications for Benzamide (B126) Derivatives

While benzamides are well-established in areas like oncology and central nervous system disorders, emerging research is revealing their potential in a broader range of diseases. Derivatives of the core benzamide structure are being explored as multi-target-directed ligands for complex neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.govacs.orgpharmaceuticsconference.com These novel compounds are designed to simultaneously inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in the progression of the disease. mdpi.compharmaceuticsconference.com

Another significant area of investigation is in metabolic disorders. Benzamide derivatives have been identified as potent glucokinase activators, which could offer a new therapeutic strategy for type 2 diabetes. nih.gov Computational studies have been instrumental in identifying derivatives that can enhance insulin secretion, demonstrating their potential in managing hyperglycemia. nih.gov Furthermore, research into benzamide derivatives that protect pancreatic β-cells from stress-induced death opens new avenues for treating both type 1 and type 2 diabetes. nih.gov The exploration of bisamide derivatives of dicarboxylic acid has also shown promise in improving lipid and glucose metabolism in animal models of metabolic disorders. mdpi.com

The versatility of the benzamide scaffold also lends itself to applications in infectious diseases, with studies investigating derivatives for their activity against multidrug-resistant bacteria. nih.gov

Integration of Artificial Intelligence and Machine Learning in Benzamide Discovery and Optimization

The discovery and optimization of novel benzamide derivatives are being significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools are revolutionizing the traditional design-make-test-analyze cycle by enabling rapid and accurate prediction of molecular properties, thereby reducing costs and development time. nih.goveaspublisher.com

One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. documentsdelivered.comjppres.comunair.ac.idarchivepp.com By analyzing the physicochemical properties of a set of known benzamide derivatives and their biological activities, ML algorithms can build predictive models. nih.gov These models can then be used to screen virtual libraries of novel benzamide structures to identify candidates with high predicted potency and desirable pharmacokinetic profiles. For instance, 3D-QSAR studies on benzamide derivatives as glucokinase activators have yielded models with high predictive accuracy, guiding the synthesis of more effective compounds. nih.gov

| Model Type | Training Set R² | Test Set Q² | Key Descriptors | Application |

| Atom-based 3D-QSAR | > 0.99 | > 0.52 | Pharmacophore features | Glucokinase Activator Design nih.gov |

| Field-based 3D-QSAR | > 0.98 | > 0.71 | Molecular field analysis | Glucokinase Activator Design nih.gov |

| 2D-QSAR | 0.849 | 0.61 | Topological & Physicochemical | Anticancer Activity Prediction jppres.com |

This table summarizes the statistical validation of various QSAR models developed for benzamide derivatives, demonstrating their predictive power in drug discovery.

Advancements in Synthetic Methodologies for Complex Benzamides

The growing interest in complex and functionally diverse benzamide derivatives has spurred the development of advanced synthetic methodologies. Traditional methods are being supplemented or replaced by more efficient, versatile, and sustainable catalytic processes.

Transition metal catalysis, particularly with palladium and copper, has become a powerful tool for constructing the amide bond and for the late-stage functionalization of the benzamide scaffold. researchgate.netnih.gov These methods often proceed under milder conditions and exhibit broad functional group tolerance, enabling the synthesis of complex molecules that were previously difficult to access. For example, copper-catalyzed C-H bond amidation allows for the direct introduction of the amide nitrogen onto an aromatic ring, streamlining synthetic routes. nih.gov

Modern organic chemistry is also focused on improving the efficiency of the amidation reaction itself. While stoichiometric activating agents are common, research into direct amidation catalyzed by Lewis acids like boronic acids or silanols is gaining traction. catalyticamidation.infoacs.org These catalytic approaches avoid the generation of large amounts of chemical waste, aligning with the principles of green chemistry. researchgate.net Furthermore, the development of one-pot multicomponent reactions is enabling the rapid assembly of complex benzamide-containing heterocyclic systems, such as quinazolinones, from simple starting materials.

Development of Novel Research Probes and Chemical Biology Tools based on Benzamide Scaffolds

The stable and synthetically accessible nature of the benzamide scaffold makes it an excellent foundation for the design of chemical biology tools to probe complex biological systems. These tools are crucial for identifying drug targets, elucidating mechanisms of action, and visualizing biological processes in real-time.

One exciting application is the creation of fluorescent probes for live-cell imaging. nih.govrsc.orgtocris.comfluorofinder.com By attaching a fluorophore to a benzamide derivative that targets a specific protein or cellular structure, researchers can monitor its localization and dynamics within living cells. This provides invaluable information about cellular function and how it is perturbed by disease or drug treatment.

Another powerful strategy is photoaffinity labeling. nih.gov In this approach, a photoreactive group, such as an azide, is incorporated into the structure of a benzamide-based inhibitor. Upon exposure to UV light, the probe forms a covalent bond with its target protein, allowing for its identification and characterization. This technique has been successfully used to design potent and selective probes for histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov

| Compound | Target | IC₅₀ (nM) after 24h preincubation | Probe Type |

| Probe 1 | HDAC1 | 70 | Photoreactive Azide nih.gov |

| Probe 2 | HDAC2 | 110 | Photoreactive Azide nih.gov |

| SAHA | pan-HDAC | >10,000 | Hydroxamate-based inhibitor nih.gov |

This table presents the inhibitory concentration (IC₅₀) of newly developed benzamide-based photoreactive probes against Histone Deacetylase (HDAC) enzymes, highlighting their potency compared to a known inhibitor.

Furthermore, the benzamide framework is being used to create molecules that mimic protein secondary structures, such as α-helices, to disrupt protein-protein interactions (PPIs). nih.govcell.com As many disease processes are driven by aberrant PPIs, small molecules that can selectively inhibit these interactions are of high therapeutic interest. nih.gov The development of these sophisticated chemical tools is set to deepen our understanding of biology and uncover new therapeutic opportunities for benzamide derivatives.

Q & A

Q. Basic

- NMR :

- ¹H NMR : Methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~6.8–7.6 ppm) confirm substitution patterns .

- ¹³C NMR : Carbonyl signals (δ ~165–170 ppm) validate amide formation .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 253.3 g/mol) and fragments (e.g., loss of 4-methylbenzoyl group) .

Q. Advanced

- Dynamic NMR : Detects restricted rotation in the amide bond at low temperatures, indicating steric hindrance .

What strategies are effective for analyzing contradictory bioactivity data among structurally similar benzamide derivatives?

Advanced

Contradictions often arise from subtle structural variations:

- SAR Studies : Compare substituent effects (e.g., 3-methyl vs. 3-chloro phenyl groups) on enzyme inhibition. For example, a 3-methyl group in this compound may reduce steric clash with target proteins compared to bulkier analogs .

- Crystallographic Overlays : Superimpose bound structures (e.g., PDB entries) to identify key binding interactions disrupted by methyl group placement .

- Statistical Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values across derivatives .

Case Example : A study on thiadiazole-containing benzamides found that methoxy groups at the 3,4-positions enhanced solubility but reduced membrane permeability, explaining conflicting cytotoxicity results .

How should researchers design experiments to assess the solubility and stability of this compound under varying conditions?

Q. Basic

- Solubility Profiling : Use shake-flask methods in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Record saturation points via UV-Vis spectroscopy .

- Stability Studies :

- Thermal : TGA/DSC identifies decomposition temperatures (e.g., >200°C for similar compounds) .

- Hydrolytic : Incubate in PBS at 37°C and monitor degradation via HPLC .

Methodological Tip : For low solubility, consider co-solvents (e.g., PEG 400) or nanoformulation to enhance bioavailability .

What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

Q. Advanced

- Docking Simulations (AutoDock Vina) : Model interactions with kinases or GPCRs, focusing on hydrogen bonds between the amide carbonyl and catalytic lysine residues .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable ligand-target complexes .

- QSAR Models : Train on datasets of benzamide IC50 values to predict activity against novel targets .

Case Example : A benzothiazole analog showed improved affinity for EGFR after in silico mutagenesis highlighted favorable hydrophobic interactions with Leu788 .

How can continuous flow reactors enhance the synthesis of complex benzamide derivatives like this compound?

Q. Advanced

- Improved Mixing : Microfluidic channels ensure rapid reagent interaction, reducing reaction times from hours to minutes .

- Temperature Control : Precise heating (e.g., 80°C) minimizes decomposition of heat-sensitive intermediates .

- Scalability : Multi-step reactions (e.g., acylation followed by purification) can be integrated into a single flow system, achieving >90% yield in pilot studies .

Methodological Tip : Use inline IR spectroscopy to monitor intermediate formation and adjust flow rates dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.